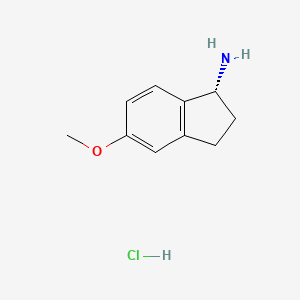
(1S)-1-(2,5-dibromophenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(2,5-dibromophenyl)ethan-1-ol, also known as 1,2-dibromoethanol, is an organic compound with a molecular formula of C2H4Br2O. It is a colorless liquid at room temperature and is miscible with water, ethanol, and benzene. 1,2-dibromoethanol is a versatile compound that has been used in a variety of applications, including as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a potential pesticide.
科学研究应用
(1S)-1-(2,5-dibromophenyl)ethan-1-olthanol is a versatile compound that has been used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a potential pesticide. In organic synthesis, (1S)-1-(2,5-dibromophenyl)ethan-1-olthanol is used as a reactant in the synthesis of a variety of compounds, such as polybrominated biphenyls and halogenated hydrocarbons. In the pharmaceutical industry, it is used as an intermediate in the synthesis of a variety of drugs, including anticonvulsants, antidepressants, and anti-cancer drugs. Finally, (1S)-1-(2,5-dibromophenyl)ethan-1-olthanol has been studied as a potential pesticide, as it is toxic to some insects and nematodes.
作用机制
The mechanism of action of (1S)-1-(2,5-dibromophenyl)ethan-1-olthanol is not well understood. It is believed to act by disrupting the normal function of cellular membranes, leading to cell death. Specifically, it is thought to bind to and disrupt the function of the cell membrane phospholipids, leading to an increase in membrane permeability and a decrease in cell membrane integrity. This disruption of the cell membrane can lead to the death of the cell.
Biochemical and Physiological Effects
(1S)-1-(2,5-dibromophenyl)ethan-1-olthanol has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of a variety of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans. In vivo studies have demonstrated that it can cause a variety of toxic effects, including liver and kidney damage, reproductive toxicity, and teratogenicity. Finally, it has been shown to have a variety of immunomodulatory effects, including the suppression of T lymphocyte proliferation and the inhibition of interferon-γ production.
实验室实验的优点和局限性
(1S)-1-(2,5-dibromophenyl)ethan-1-olthanol has a number of advantages and limitations for laboratory experiments. One of the main advantages of (1S)-1-(2,5-dibromophenyl)ethan-1-olthanol is that it is relatively inexpensive and easy to obtain. Additionally, it has a low toxicity and is relatively stable under normal laboratory conditions. However, it is not water soluble, so it must be dissolved in an organic solvent prior to use. Additionally, it is sensitive to light and air, so it must be stored in a dark, airtight container.
未来方向
Given the versatility of (1S)-1-(2,5-dibromophenyl)ethan-1-olthanol, there are a number of potential future directions for research. One potential direction is to further investigate its potential as a pesticide. Additionally, it could be studied as a potential therapeutic agent for the treatment of a variety of diseases, such as cancer, infectious diseases, and autoimmune disorders. Finally, further research could be done to better understand its mechanism of action, as well as its biochemical and physiological effects.
合成方法
(1S)-1-(2,5-dibromophenyl)ethan-1-olthanol can be synthesized from the reaction of ethylene glycol and bromine, or from the reaction of ethylene and bromine. The reaction of ethylene glycol and bromine is the most common method of synthesis, and it involves the addition of bromine to the double bond of ethylene glycol. The resulting product is a mixture of (1S)-1-(2,5-dibromophenyl)ethan-1-olthanol and (1S)-1-(2,5-dibromophenyl)ethan-1-olthane. The reaction of ethylene and bromine is a less common method of synthesis, and it involves the addition of bromine to the double bond of ethylene. The resulting product is (1S)-1-(2,5-dibromophenyl)ethan-1-olthanol.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-1-(2,5-dibromophenyl)ethan-1-ol involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "2,5-dibromobenzene", "ethyl magnesium bromide", "acetaldehyde" ], "Reaction": [ { "Step 1": "Preparation of ethyl magnesium bromide by reacting ethyl bromide with magnesium metal in anhydrous ether solvent.", "Reagents": [ "ethyl bromide", "magnesium metal", "anhydrous ether" ], "Product": "ethyl magnesium bromide" }, { "Step 2": "Addition of ethyl magnesium bromide to 2,5-dibromobenzene to form 1-(2,5-dibromophenyl)ethan-1-ol.", "Reagents": [ "2,5-dibromobenzene", "ethyl magnesium bromide" ], "Product": "1-(2,5-dibromophenyl)ethan-1-ol" }, { "Step 3": "Oxidation of 1-(2,5-dibromophenyl)ethan-1-ol with acetaldehyde and catalytic amount of pyridinium chlorochromate to form (1S)-1-(2,5-dibromophenyl)ethan-1-ol.", "Reagents": [ "1-(2,5-dibromophenyl)ethan-1-ol", "acetaldehyde", "pyridinium chlorochromate" ], "Product": "(1S)-1-(2,5-dibromophenyl)ethan-1-ol" } ] } | |
CAS 编号 |
2227896-22-0 |
分子式 |
C8H8Br2O |
分子量 |
280 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



